molecular formula C15H15NO4 B6382848 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol, 95% CAS No. 1261888-54-3

4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol, 95%

Cat. No. B6382848
CAS RN: 1261888-54-3
M. Wt: 273.28 g/mol
InChI Key: CZMQOPCWQPQKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is an organic compound with a wide range of uses in the scientific community. It is an aromatic nitro compound with an aromatic ring and a phenolic group, and is often used in research laboratories to study the effects of nitro compounds on various biochemical and physiological processes. 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is a versatile compound that has been used in a variety of scientific applications, including synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been used in a variety of scientific research applications, including synthesis, pharmaceuticals, and biochemistry. In the field of synthesis, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been used as a starting material for the synthesis of various organic compounds, such as polymers, polyesters, and polyamides. In the field of pharmaceuticals, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been used in the synthesis of various drugs, such as anti-inflammatory agents and anticonvulsants. In the field of biochemistry, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been used to study the effects of nitro compounds on various biochemical and physiological processes, such as enzyme activity and gene expression.

Mechanism of Action

The exact mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is not yet fully understood. However, it is believed that 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is able to interact with various proteins and enzymes in the body, resulting in a variety of physiological effects. For example, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. Additionally, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis.
Biochemical and Physiological Effects
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to have a variety of biochemical and physiological effects. For example, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. Additionally, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. Furthermore, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells. Finally, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to have anti-bacterial and anti-fungal effects, as it has been shown to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has several advantages and limitations for laboratory experiments. One of the main advantages of 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is its high purity, which makes it suitable for use in a variety of biochemical and physiological experiments. Additionally, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is relatively stable, making it suitable for long-term storage. However, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is also toxic and can cause irritation to the skin and eyes, so it should be handled with caution and protective equipment should be worn when handling the compound.

Future Directions

There are a number of potential future directions for research involving 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%). One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further research could be conducted to explore the effects of 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) on various biochemical and physiological processes, such as enzyme activity and gene expression. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%), such as its potential use as an anti-inflammatory agent or anticonvulsant.

Synthesis Methods

4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) can be synthesized by a variety of methods, including nitration of 4-ethoxy-2-methylphenol with nitric acid, nitration of 4-ethoxy-2-methylphenol with sulfuric acid, and nitration of 4-ethoxy-2-methylphenol with nitric acid and acetic acid. The most widely used method is nitration of 4-ethoxy-2-methylphenol with nitric acid and acetic acid, which is a two-step process. In the first step, 4-ethoxy-2-methylphenol is reacted with nitric acid and acetic acid in a 1:1 ratio to form 4-nitro-2-methylphenol. In the second step, the 4-nitro-2-methylphenol is reacted with an excess of acetic acid to form 4-(4-ethoxy-2-methylphenyl)-2-nitrophenol (95%).

properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-20-12-5-6-13(10(2)8-12)11-4-7-15(17)14(9-11)16(18)19/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMQOPCWQPQKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686289
Record name 4'-Ethoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol

CAS RN

1261888-54-3
Record name 4'-Ethoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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